![molecular formula C22H13F3N2O4S2 B2659413 [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate CAS No. 320424-22-4](/img/structure/B2659413.png)
[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate is a complex organic compound that features a benzothiazole ring, a nitrophenyl group, and a trifluoromethyl benzoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with carbon disulfide and an oxidizing agent.
Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the Trifluoromethyl Benzoate: The trifluoromethyl benzoate moiety is introduced via esterification of 3-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the nitrated phenyl compound under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and esterification processes to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzothiazole derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Acts as a ligand in coordination chemistry.
Biology and Medicine:
- Potential use in drug discovery due to its structural complexity and functional groups.
- Investigated for antimicrobial and anticancer properties.
Industry:
- Utilized in the development of advanced materials, including polymers and dyes.
- Employed in the synthesis of specialty chemicals.
作用機序
The compound’s mechanism of action in biological systems often involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the nitro and trifluoromethyl groups can enhance binding affinity and specificity. These interactions can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
[4-(1,3-Benzothiazol-2-ylsulfanyl)phenyl]methyl benzoate: Lacks the nitro and trifluoromethyl groups.
[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-aminophenyl]methyl benzoate: Contains an amino group instead of a nitro group.
Uniqueness:
- The presence of both nitro and trifluoromethyl groups in [4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate enhances its reactivity and potential biological activity compared to similar compounds.
- The trifluoromethyl group increases the compound’s lipophilicity, potentially improving its ability to cross cell membranes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13F3N2O4S2/c23-22(24,25)15-5-3-4-14(11-15)20(28)31-12-13-8-9-19(17(10-13)27(29)30)33-21-26-16-6-1-2-7-18(16)32-21/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELKTKSYURWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)COC(=O)C4=CC(=CC=C4)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
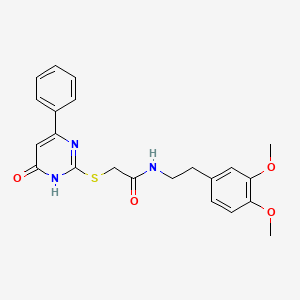
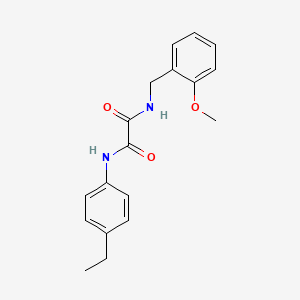
![2-{[1-(Pyrazine-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2659335.png)

![2-({7-Chloro-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2659337.png)
![4-Oxaspiro[2.4]heptan-6-ol](/img/structure/B2659338.png)
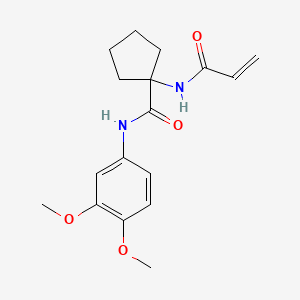


![N-(1-Cyano-1-cyclopropylethyl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2659347.png)
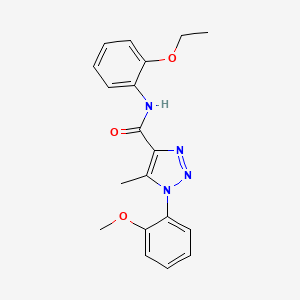
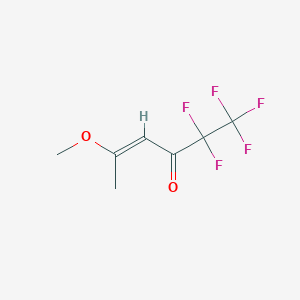
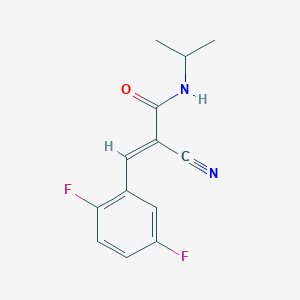
![N-(2-ethyl-6-methylphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2659352.png)
